6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with the molecular formula C19H12N4O4S.
Properties
CAS No. |
463364-65-0 |
|---|---|
Molecular Formula |
C19H12N4O4S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H12N4O4S/c24-17-15(10-12-5-2-1-3-6-12)21-22-18(25)16(28-19(22)20-17)11-13-7-4-8-14(9-13)23(26)27/h1-9,11H,10H2/b16-11- |
InChI Key |
RUYMXFFGXGRVFQ-WJDWOHSUSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=NC2=O |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-benzyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzylidene moiety .
Scientific Research Applications
6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(3-nitrobenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: Similar structure but with a methyl group instead of a benzyl group.
3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: Contains aryl groups instead of benzylidene.
Uniqueness
6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and nitrobenzylidene groups allows for diverse chemical reactivity and potential biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
